molecular formula C23H18N2O4 B2745220 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one CAS No. 1904336-69-1

3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2745220
CAS No.: 1904336-69-1
M. Wt: 386.407
InChI Key: IUEIFZSKOKRKSJ-UHFFFAOYSA-N
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Description

3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a quinoline moiety linked to a pyrrolidine ring, which is further connected to a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with a suitable pyrrolidine precursor under basic conditions.

The final step involves the coupling of the quinoline-pyrrolidine intermediate with a chromenone derivative. This can be achieved through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbonyl linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides or chromenone derivatives with additional oxygen functionalities.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Alkyl halides, acyl chlorides, amines

Major Products Formed

    Oxidation: Quinoline N-oxides, chromenone derivatives

    Reduction: Alcohols, amines

    Substitution: Functionalized quinoline or pyrrolidine derivatives

Scientific Research Applications

3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. The pyrrolidine ring may enhance binding affinity to protein targets, while the chromenone structure can participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile
  • 1-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
  • 2-aminopyrimidine derivatives

Uniqueness

3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one is unique due to its combination of a quinoline moiety, a pyrrolidine ring, and a chromenone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.

Biological Activity

3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one is a hybrid compound that combines a quinoline moiety, a pyrrolidine ring, and a chromenone structure. This unique combination suggests potential biological activities, particularly in the fields of oncology and antimicrobial therapy. The structural features of this compound are associated with various pharmacological effects, making it a subject of interest in medicinal chemistry.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C18H19N3O3\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{3}

The synthesis typically involves several steps, starting with the preparation of the quinoline derivative through methods like the Skraup synthesis. Subsequent reactions include nucleophilic substitutions to introduce the pyrrolidine ring and condensation reactions to form the final product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related quinoline derivatives can inhibit the growth of breast cancer (MDA-MB-231), prostate cancer (PC-3), and lung fibroblast (MRC-5) cell lines at specific concentrations .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineConcentration (µM)Viability (%)
3aMDA-MB-23110<47
3bPC-31556
4eMRC-515>82

The GI50 values (the concentration required to inhibit cell growth by 50%) for related compounds range from 28 to 48 µM, indicating that these derivatives possess notable cytotoxic properties against cancer cells .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting replication in cancer cells. Additionally, the chromenone structure may participate in redox reactions, enhancing its bioactivity.

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties. The presence of the quinoline moiety is particularly significant as it has been associated with various antibacterial and antifungal activities. Studies suggest that derivatives of this compound could be explored further for their potential use against resistant strains of bacteria .

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of various derivatives based on the core structure of this compound. For example:

  • Antitumor Activity : A study on related quinoline derivatives demonstrated their effectiveness against non-small cell lung cancer (NSCLC) models, showcasing their potential as therapeutic agents in oncology .
  • In Vitro Studies : In vitro assays have confirmed that several synthesized analogs exhibit significant growth inhibition in multiple cancer cell lines, reinforcing the therapeutic potential of these compounds .

Properties

IUPAC Name

3-(3-quinolin-8-yloxypyrrolidine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c26-22(18-13-16-5-1-2-8-19(16)29-23(18)27)25-12-10-17(14-25)28-20-9-3-6-15-7-4-11-24-21(15)20/h1-9,11,13,17H,10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEIFZSKOKRKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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